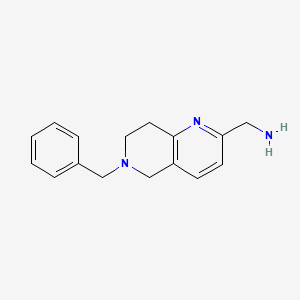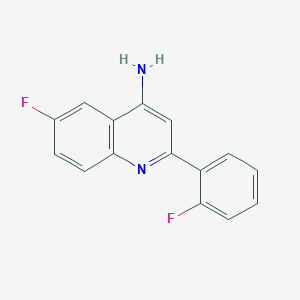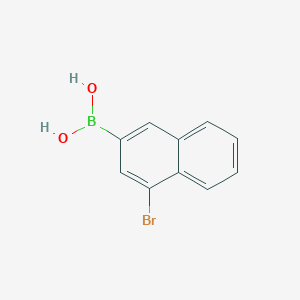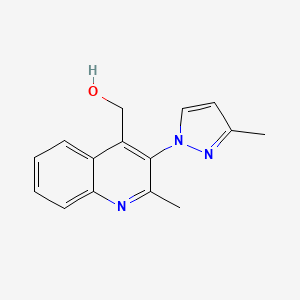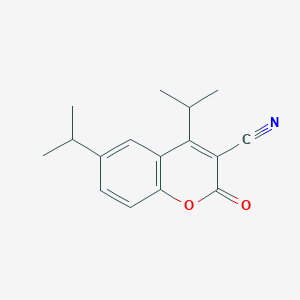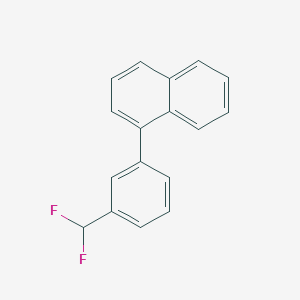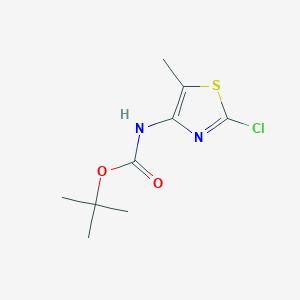
tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate: is a chemical compound with the molecular formula C9H13ClN2O2S. It is a specialized compound used primarily in scientific research and development . This compound is part of the thiazole family, which is known for its diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-5-methylthiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the thiazole ring .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and other biochemical processes.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Similar in structure but with a bromine atom instead of chlorine.
tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate: Another similar compound with slight variations in the thiazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C9H13ClN2O2S |
|---|---|
Molekulargewicht |
248.73 g/mol |
IUPAC-Name |
tert-butyl N-(2-chloro-5-methyl-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C9H13ClN2O2S/c1-5-6(11-7(10)15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |
InChI-Schlüssel |
ZRLXTOGODDWHRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)Cl)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)

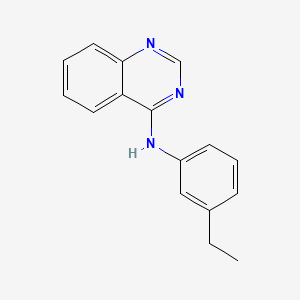
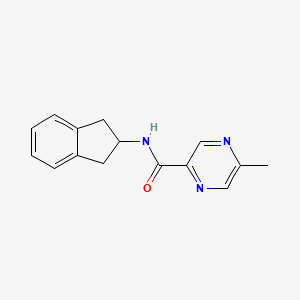
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
